molecular formula C18H32N4O2S B2857332 1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine CAS No. 743444-83-9

1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine

Katalognummer B2857332
CAS-Nummer: 743444-83-9
Molekulargewicht: 368.54
InChI-Schlüssel: CAPOAOKFKOHHTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PD 0332991 is a potent and selective inhibitor of CDK4 and CDK6, two proteins that play a crucial role in cell cycle progression. By inhibiting these proteins, PD 0332991 can prevent the proliferation of cancer cells, making it a promising candidate for cancer therapy. Since its discovery in 2004, PD 0332991 has been the subject of numerous studies, and its potential as a cancer treatment has been extensively investigated.

Wirkmechanismus

PD 0332991 inhibits CDK4 and CDK6, two proteins that are critical for cell cycle progression. CDK4 and CDK6 combine with cyclin D1 to form an active complex that promotes the transition of cells from the G1 phase to the S phase of the cell cycle. By inhibiting CDK4 and CDK6, PD 0332991 can prevent this transition, leading to cell cycle arrest and inhibition of cell proliferation.
Biochemical and Physiological Effects:
PD 0332991 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. PD 0332991 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

PD 0332991 has several advantages for lab experiments. It is a potent and selective inhibitor of CDK4 and CDK6, making it an ideal tool for studying the role of these proteins in cell cycle progression and cancer development. However, PD 0332991 has some limitations as well. It is a small molecule inhibitor, and its effects may be limited to certain types of cancer cells. Additionally, PD 0332991 may have off-target effects, which could complicate its use in lab experiments.

Zukünftige Richtungen

There are several future directions for PD 0332991 research. One area of interest is the development of combination therapies that include PD 0332991 and other cancer treatments. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from PD 0332991 treatment. Additionally, there is ongoing research into the development of more potent and selective CDK inhibitors that could be used in combination with PD 0332991 to enhance its efficacy.

Synthesemethoden

The synthesis of PD 0332991 involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with 1,2-diaminobenzene to form 4-(aminosulfonyl)benzene-1,2-diamine. This intermediate is then reacted with 1-(3-diethylaminopropyl)piperidin-4-ol to form PD 0332991. The synthesis of PD 0332991 has been optimized over the years, and several variations of the method have been reported.

Wissenschaftliche Forschungsanwendungen

PD 0332991 has been extensively studied for its potential as a cancer treatment. It has shown promising results in preclinical studies, and several clinical trials have been conducted to evaluate its safety and efficacy in cancer patients. PD 0332991 has been shown to be effective against a wide range of cancers, including breast cancer, lung cancer, and melanoma.

Eigenschaften

IUPAC Name

1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2S/c1-3-21(4-2)12-8-11-20-18-10-9-16(15-17(18)19)25(23,24)22-13-6-5-7-14-22/h9-10,15,20H,3-8,11-14,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPOAOKFKOHHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.